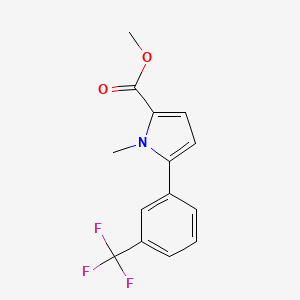
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring The methyl ester group at the 2-position of the pyrrole ring adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-(trifluoromethyl)benzaldehyde.
Formation of Pyrrole Ring: The intermediate undergoes a condensation reaction with methyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrrole ring.
Esterification: The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the condensation and esterification steps, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Agrochemistry: The compound is explored for its use in the development of new agrochemicals, including herbicides and insecticides.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole: Contains a hydroxyl group and a pyrazole ring.
Uniqueness
Methyl 1-methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H12F3NO2 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO2/c1-18-11(6-7-12(18)13(19)20-2)9-4-3-5-10(8-9)14(15,16)17/h3-8H,1-2H3 |
InChI Key |
UHOVKAFCUFYLAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















